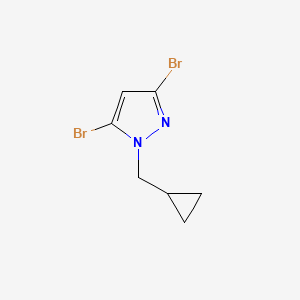

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is an organic compound with the molecular formula C7H8Br2N2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability in clean, dry environments but may be sensitive to light and moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole typically involves the bromination of 1-(cyclopropylmethyl)pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and the purity of reagents to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the type of nucleophile used in substitution reactions. For example, substitution with an amine would yield an aminopyrazole derivative .

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticidal Properties

Research indicates that pyrazole derivatives, including 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, have significant insecticidal activity. For instance, studies have demonstrated that compounds with pyrazole moieties exhibit potent effects against various agricultural pests such as Nilaparvata lugens (brown planthopper) and Tetranychus cinnabarinus (two-spotted spider mite) . These compounds are often designed to enhance efficacy through structural modifications that improve their interaction with insect physiological targets.

Fungicidal Activity

The compound has also been explored for its fungicidal properties. Pyrazole carboxanilides have been shown to effectively control ascomycete diseases, such as Botrytis, in agricultural settings . The application methods include direct spraying on plants and soil treatments, which allow for effective management of fungal pathogens.

Medicinal Chemistry

Potential Therapeutic Uses

this compound has been investigated for its potential in drug development. Research into related pyrazole compounds has revealed their ability to inhibit specific biological pathways, such as the RORγ (retinoic acid-related orphan receptor gamma) pathway, which is significant in autoimmune diseases . This suggests that derivatives of this compound could be developed into therapeutic agents targeting inflammatory disorders.

Cytotoxicity and Antitumor Activity

Studies have also evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. Compounds similar to this compound have shown varying degrees of cytotoxicity against tumor cells, indicating potential applications in oncology . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced anticancer efficacy.

Chemical Synthesis and Characterization

The synthesis of this compound involves multiple steps that can include bromination and cyclopropylmethylation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.

3,5-Dibromo-1H-pyrazole: Lacks the cyclopropylmethyl group, making it less complex

Actividad Biológica

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

This compound is characterized by its unique pyrazole structure, which includes bromine substituents at the 3 and 5 positions and a cyclopropylmethyl group at the 1 position. The compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or by cyclization reactions involving cyclopropylmethyl precursors.

Synthesis Overview:

- Starting Materials: Hydrazine, cyclopropylmethyl ketones.

- Reagents: Acid catalysts, solvents like DMF or DMSO.

- Conditions: Reflux or microwave-assisted synthesis for improved yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, it has been studied for its potential as a cannabinoid receptor antagonist, which may have implications in treating metabolic disorders and obesity.

Pharmacological Studies

-

Cannabinoid Receptor Interaction:

- The compound exhibits binding affinity towards the CB1 receptor, which is involved in the regulation of appetite and energy metabolism.

- Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can significantly enhance its potency as a CB1 antagonist, with some derivatives achieving Ki values below 5 nM .

- Antiproliferative Effects:

Case Study 1: CB1 Antagonism

A study focused on diaryl-pyrazole derivatives containing cyclopropyl groups found that this compound analogs demonstrated significant efficacy in reducing serum lipid levels in models of metabolic syndrome. These findings suggest potential therapeutic applications in obesity management .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that compounds similar to this compound can effectively modulate metabolic parameters. For example, one study reported improvements in lipid profiles following treatment with a related pyrazole compound .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

3,5-dibromo-1-(cyclopropylmethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDRUSNGLABNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593023-61-0 |

Source

|

| Record name | 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.